molecular formula C10H10BrFO2 B13612891 3-(5-Bromo-2-fluorophenyl)-2-methylpropanoic acid

3-(5-Bromo-2-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B13612891
M. Wt: 261.09 g/mol
InChI Key: BRJYMMISGBCFFP-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-fluorophenyl)-2-methylpropanoic acid (CAS 881189-58-8) is a halogenated aromatic carboxylic acid with the molecular formula C₉H₈BrFO₂ (MW: 247.06) . Its structure features a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring, along with a methyl group at the β-carbon of the propanoic acid chain (Figure 1). The compound is commercially available in quantities ranging from 100 mg to 5 g . Its physicochemical properties, including solubility and acidity, are influenced by the electron-withdrawing effects of the halogens and the steric bulk of the methyl group.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10BrFO2/c1-6(10(13)14)4-7-5-8(11)2-3-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

BRJYMMISGBCFFP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1)Br)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a suitable boronic ester and subsequent hydrolysis . The reaction conditions often require low temperatures and the use of a lithium base in the presence of a solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification to ensure the final product meets the required specifications. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different carboxylic acids or alcohols.

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(5-Bromo-2-fluorophenyl)-2-methylpropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylpropanoic Acids: Substituent Position and Functional Group Effects

The following table compares 3-(5-Bromo-2-fluorophenyl)-2-methylpropanoic acid with four structurally related compounds:

Compound Name Molecular Formula Substituents Molecular Weight Key Differences References
This compound C₉H₈BrFO₂ 5-Br, 2-F, β-CH₃ 247.06 Reference compound
3-(5-Bromo-2-methoxyphenyl)propanoic acid C₁₀H₁₁BrO₃ 5-Br, 2-OCH₃, no methyl 259.10 Methoxy group enhances lipophilicity
3-(3-Bromo-2-fluorophenyl)propanoic acid C₉H₈BrFO₂ 3-Br, 2-F, no methyl 247.06 Altered halogen positions; lower steric bulk
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid C₁₂H₁₅BrO₂ 3-Br, 4-C₂H₅, α-CH₃ 287.15 Ethyl group increases steric hindrance
2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid C₁₀H₁₀BrFO₂ 4-Br, 2-F, α-CH₃ 261.09 Methyl at α-carbon; distinct substitution pattern
Key Observations:

Substituent Position: The 5-bromo-2-fluoro substitution in the target compound contrasts with 3-bromo-2-fluoro in its positional isomer . 4-Bromo-2-fluoro substitution in the α-methyl analog shifts the bromine to the para position relative to the fluorine, impacting dipole interactions and crystal packing .

Functional Group Modifications: Replacement of the 2-fluoro group with a 2-methoxy group (as in C₁₀H₁₁BrO₃ ) increases lipophilicity (logP ~2.8 vs. ~2.2 for the target compound), which could enhance membrane permeability in biological applications.

Physicochemical Properties and Reactivity

  • Acidity : The pKa of the target compound is estimated to be ~4.5–5.0 due to electron-withdrawing halogens stabilizing the deprotonated form. In contrast, the methoxy analog has a higher pKa (~5.5–6.0) because the electron-donating OCH₃ group weakens acidity.
  • Solubility: The target compound is sparingly soluble in water but soluble in polar organic solvents (e.g., methanol, DMSO). The ethyl-substituted analog shows even lower aqueous solubility due to increased hydrophobicity.
  • Synthetic Utility : The methyl and halogen groups make the target compound a versatile intermediate for Suzuki-Miyaura couplings (as seen in similar aryl bromides ).

Structural and Crystallographic Insights

X-ray crystallography of 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid reveals that the carboxyl group forms a dihedral angle of 78.4° with the benzene ring, creating a non-planar conformation. This contrasts with the target compound, where the β-methyl group likely induces a similar distortion, affecting binding interactions in pharmaceutical applications. Hydrogen-bonded dimers are common in these analogs, stabilized by O–H···O interactions .

Biological Activity

3-(5-Bromo-2-fluorophenyl)-2-methylpropanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of halogen substituents. These modifications can enhance the compound's biological activity by influencing its interactions with various biological targets, such as enzymes and receptors. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Starting Material Preparation : The synthesis begins with commercially available precursors, which are modified through halogenation reactions to introduce bromine and fluorine atoms.
  • Coupling Reactions : The introduction of the 2-methylpropanoic acid moiety is achieved through coupling reactions that may involve coupling agents or catalysts to enhance yield and efficiency.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in relation to enzyme inhibition and receptor modulation.

The compound's mechanism of action is primarily attributed to its ability to bind selectively to specific proteins or enzymes. The presence of bromine and fluorine enhances binding affinity and specificity, which can lead to modulation of physiological responses.

  • Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory pathways. For instance, compounds structurally related to this compound have demonstrated IC50 values below 1 μM against these targets, indicating potent inhibitory activity .

Case Studies

  • Anti-inflammatory Activity : In vivo studies using carrageenan-induced rat paw edema assays have demonstrated that compounds with similar structures exhibit significant anti-inflammatory effects, with inhibition rates exceeding 60% in some cases . This suggests that this compound could possess similar therapeutic potential.
  • Binding Affinity Studies : Ongoing research focuses on the binding interactions between this compound and various molecular targets. Preliminary data suggest that the halogen substitutions significantly influence binding affinities compared to non-substituted analogs.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
Enzyme InhibitionIC50 < 1 μM (5-LOX)
Anti-inflammatory>60% edema inhibition
Binding AffinityEnhanced by halogens

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